4-Bromo-7-chloro-8-methylquinoline
Overview
Description
4-Bromo-7-chloro-8-methylquinoline is a compound with the molecular formula C10H7BrClN and a molecular weight of 256.5 . It is also known by its IUPAC name, this compound .
Synthesis Analysis
Quinoline synthesis involves various methods, including classical methods like Gould–Jacob, Friedländer, Ptzinger, Skrydstrup, and others . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also used for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 346.6±37.0 °C at 760 mmHg, and a flash point of 163.4±26.5 °C .Physical and Chemical Properties Analysis
This compound has a molecular weight of 256.526, a density of 1.6±0.1 g/cm3, a boiling point of 346.6±37.0 °C at 760 mmHg, and a flash point of 163.4±26.5 °C . Its exact mass is 254.945038, and it has a LogP value of 3.97 .Scientific Research Applications
1. Synthesis and Chemical Properties
- 4-Bromo-7-chloro-8-methylquinoline is utilized as a starting material in the synthesis of complex quinoline derivatives, leveraging reactions such as the Knorr synthesis. This involves the condensation between β-keto esters and bromoaniline, followed by cyclization, to produce quinolin-2(1H)-ones. This process is pivotal in preparing compounds for studies related to infectious diseases and demonstrates the compound's significance in synthetic chemistry (Wlodarczyk et al., 2011).
2. Electronic and Optical Properties
- The compound is a key intermediate in understanding the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives. Research indicates that these derivatives, including this compound, exhibit promising multifunctional material characteristics due to their efficient structural, electronic, and optical properties, making them suitable for applications in material sciences (Irfan et al., 2020).
3. Corrosion Inhibition
- Derivatives of this compound, particularly those based on the 8-hydroxyquinoline moiety, are synthesized and identified as potent corrosion inhibitors. These inhibitors demonstrate high efficiency in protecting metal surfaces in aggressive environments, showcasing the compound's relevance in industrial applications such as material preservation and maintenance (Rbaa et al., 2019).
4. Photolabile Protecting Group
- This compound-based groups are recognized for their role as photolabile protecting groups, particularly in biological applications. These groups exhibit significant sensitivity to multiphoton-induced photolysis, making them useful in the controlled release of biological messengers and other compounds in vivo, indicating the compound's potential in biochemical research and therapy (Fedoryak et al., 2002).
Safety and Hazards
The safety data sheet (SDS) for 4-Bromo-7-chloro-8-methylquinoline indicates that it may be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for drug discovery and play a major role in medicinal chemistry . Future research may focus on synthesizing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Mechanism of Action
Target of Action
Quinoline and its derivatives are known to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with many articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to different biological and pharmaceutical activities .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, but the specific pathways depend on the exact structure and functional groups of the derivative .
Result of Action
Quinoline derivatives are known to have various biological and pharmaceutical activities .
Properties
IUPAC Name |
4-bromo-7-chloro-8-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-9(12)3-2-7-8(11)4-5-13-10(6)7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJBOHONVONFES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C(C=CN=C12)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653691 | |
Record name | 4-Bromo-7-chloro-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-42-3 | |
Record name | Quinoline, 4-bromo-7-chloro-8-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-7-chloro-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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